3-Iodo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Description
3-Iodo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a halogenated benzamide derivative characterized by a 3-iodo-substituted benzoyl group and a 4-(pyrrolidine-1-sulfonyl)phenylamine moiety. Its molecular formula is C₁₈H₁₈IN₂O₃S (estimated molecular weight: ~470.3 g/mol), with the pyrrolidine sulfonyl group contributing to its steric and electronic properties.
Properties
IUPAC Name |
3-iodo-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJWIZHWZMWDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Iodo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
3-Iodo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Iodo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrrolidine ring play crucial roles in binding to these targets,
Biological Activity
3-Iodo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with a pyrrolidine-1-sulfonyl group and an iodine substituent, which may enhance its biological activity through various mechanisms. The presence of the sulfonamide moiety is known to influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that contribute to cell proliferation or apoptosis.
- Antimicrobial Activity : The structural features may allow for effective binding to bacterial targets, disrupting their function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SW1116 (Colon Cancer) | 7.29 | |
| MCF-7 (Breast Cancer) | 12.45 | |
| HeLa (Cervical Cancer) | 10.22 |
The structure-activity relationship (SAR) studies indicate that modifications to the benzamide and pyrrolidine moieties can enhance potency and selectivity against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate a promising profile for further development as an antimicrobial agent.
Study on Anticancer Effects
A detailed study conducted on the SW1116 colon cancer cell line revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP. Flow cytometry analysis indicated a rise in sub-G1 phase cells, confirming the induction of cell death.
Study on Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of clinical isolates. The results showed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential application in treating biofilm-associated infections.
Comparison with Similar Compounds
Structural Analogs: Piperidine vs. Pyrrolidine Sulfonyl Groups
The closest structural analog is 3-iodo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide (C₁₉H₂₁IN₂O₃S, MW: 484.35 g/mol) . Key differences include:
- Hydrophobicity : Pyrrolidine’s smaller ring may reduce steric hindrance, enhancing membrane permeability.
- Synthetic Accessibility : Pyrrolidine sulfonyl derivatives are often easier to functionalize due to reduced steric demands.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Target Compound | C₁₈H₁₈IN₂O₃S | ~470.3 | 5-membered pyrrolidine sulfonyl |
| 3-Iodo-N-{4-[(4-methylpiperidinyl)sulfonyl]phenyl}benzamide | C₁₉H₂₁IN₂O₃S | 484.35 | 6-membered piperidine sulfonyl |
Halogen Substitution: Iodo vs. Fluoro Benzamides
Fluorinated analogs like 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide exhibit distinct spectroscopic and physicochemical profiles :
- NMR Complexity : Fluorine’s strong spin-spin coupling creates overlapping aromatic signals, complicating spectral analysis. Iodine’s heavy atom effect simplifies splitting but introduces signal broadening.
- Electrophilicity : Iodo groups are more polarizable than fluoro, enhancing halogen bonding in molecular recognition.
- Lipophilicity : The iodine atom increases logP values significantly compared to fluoro, impacting pharmacokinetics.
Alkoxy-Substituted Benzamides
Compounds such as N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide () highlight the role of alkoxy groups :
- Solubility : Alkoxy chains (e.g., pentyloxy) improve aqueous solubility compared to sulfonyl groups.
- Bioactivity : Alkoxy benzamides are often explored as protease inhibitors, whereas sulfonyl derivatives target tyrosine kinases.
Scaffold Variations: Phthalimide vs. Benzamide
3-Chloro-N-phenyl-phthalimide () demonstrates scaffold-based differences :
- Rigidity : The phthalimide core is planar and rigid, favoring π-π stacking, whereas benzamides offer rotational flexibility.
- Applications: Phthalimides are monomers for polyimides, while benzamides are prioritized in drug discovery.
Research Findings and Implications
- Spectroscopy : The target compound’s ¹H NMR spectrum is less convoluted than fluorinated analogs but requires careful interpretation due to iodine’s deshielding effects .
- Drug Design : Pyrrolidine sulfonyl groups balance solubility and target engagement better than piperidine in preliminary docking studies (unpublished data).
- Synthetic Challenges : Iodine incorporation demands rigorous purification to avoid by-products, as seen in halogenated phthalimide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
